Cas no 2034344-26-6 (N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide)
![N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034344-26-6x500.png)
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
- N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
-
- インチ: 1S/C17H12N4O2S/c22-17(11-5-6-13-14(9-11)21-24-20-13)19-10-12-3-1-7-18-16(12)15-4-2-8-23-15/h1-9H,10H2,(H,19,22)
- ほほえんだ: N1=C2C=CC(C(NCC3=CC=CN=C3C3=CC=CO3)=O)=CC2=NS1
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6515-1675-10mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034344-26-6 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6515-1675-20mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034344-26-6 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6515-1675-100mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034344-26-6 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6515-1675-1mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034344-26-6 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6515-1675-40mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034344-26-6 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6515-1675-10μmol |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034344-26-6 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6515-1675-5μmol |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034344-26-6 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6515-1675-4mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034344-26-6 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6515-1675-3mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034344-26-6 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6515-1675-75mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
2034344-26-6 | 75mg |
$208.0 | 2023-09-08 |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide 関連文献
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamideに関する追加情報
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide: A Comprehensive Overview
The compound N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide, identified by the CAS registry number 2034344-26-6, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, which are known for their versatile properties and wide-ranging uses in fields such as pharmaceuticals, materials science, and electronics.
The structure of this compound is characterized by a benzothiadiazole core, which is a five-membered ring containing sulfur and nitrogen atoms. This core is connected to a pyridine ring substituted with a furan moiety at the 2-position and a carboxamide group at the 5-position. The presence of these functional groups imparts unique electronic and optical properties to the molecule, making it an attractive candidate for advanced materials development.
Recent studies have highlighted the potential of benzothiadiazole derivatives in the field of optoelectronics. For instance, researchers have demonstrated that these compounds can serve as efficient electron-deficient acceptors in organic photovoltaic (OPV) devices. The integration of the furan and pyridine groups in this compound further enhances its electronic characteristics, making it suitable for applications in solar cells and light-emitting diodes (LEDs). The ability to tune the electronic properties through structural modifications has been a focal point of recent investigations.
In addition to its electronic properties, this compound exhibits interesting thermal stability and mechanical robustness, which are critical for practical applications in high-performance materials. Studies have shown that the incorporation of sulfur atoms into the benzothiadiazole ring significantly improves the thermal stability of the molecule compared to its oxygen-containing analogs.
From a synthetic standpoint, the preparation of this compound involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. The synthesis typically begins with the preparation of the benzothiadiazole core, followed by functionalization at specific positions to introduce the pyridine-furan moiety and the carboxamide group. The use of advanced catalytic systems and precise reaction conditions ensures high yields and purity levels.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the molecule exhibits strong electron-withdrawing characteristics due to the combined effects of the benzothiadiazole core and the carboxamide group. These findings align with experimental observations of its high electron-deficiency, which is a desirable trait for applications in donor-acceptor systems.
Furthermore, preliminary biological evaluations suggest that this compound may possess bioactivity against certain enzyme targets. While more extensive studies are required to confirm these findings, they open up possibilities for exploring its potential in drug discovery programs targeting specific diseases such as cancer or neurodegenerative disorders.
In conclusion, N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide represents a promising compound with multifaceted applications across various scientific domains. Its unique structural features, combined with its favorable electronic and thermal properties, make it an attractive candidate for further research and development in both academic and industrial settings.
2034344-26-6 (N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide) 関連製品
- 1784926-43-7(2-(1-ethyl-1H-pyrazol-5-yl)morpholine)
- 190970-58-2((R)-4-Benzyloxazolidine-2-thione)
- 1340115-97-0(1-(aminomethyl)-3-ethylcyclohexan-1-ol)
- 898767-86-7(6-(4-Iodophenyl)-6-oxohexanenitrile)
- 749147-66-8(Ethanimidic acid,2-(methylthio)-, ethyl ester)
- 2229393-27-3(1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one)
- 1628328-88-0(2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid)
- 2228222-46-4(tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate)
- 2228271-41-6({3-(2-bromopropyl)phenylmethyl}dimethylamine)
- 2107900-25-2(1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol)




